![molecular formula C11H13N3O2S2 B7602522 N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B7602522.png)
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have garnered significant attention in medicinal and agricultural fields due to their diverse applications, including antibacterial, antifungal, anticancer, and herbicidal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of herbicides and pesticides
作用機序
The mechanism of action of N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
類似化合物との比較
Similar Compounds
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-(4-Bromo-2-formyl-phenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group and benzenesulfonamide moiety contribute to its unique properties compared to other 1,3,4-thiadiazole derivatives .
特性
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-6-10-12-13-11(17-10)14-18(15,16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXLSMOGDSAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzofuran-2-yl-[4-(ethylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7602449.png)
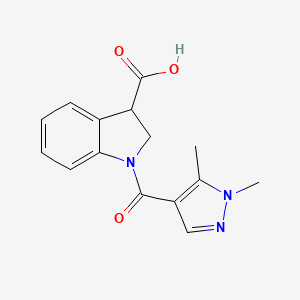
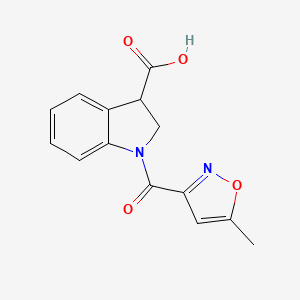
![1-[(4-Iodophenyl)methyl]-3-methylimidazol-2-one](/img/structure/B7602475.png)
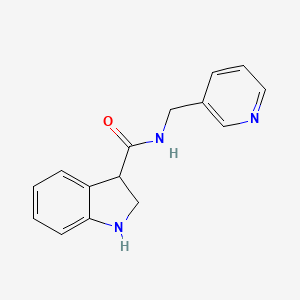
![1-[(4-Bromophenyl)methyl]-3-methylimidazol-2-one](/img/structure/B7602484.png)
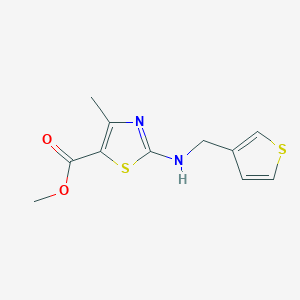
![Methyl 4-methyl-2-[(3-methyl-1,2-oxazol-5-yl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B7602499.png)
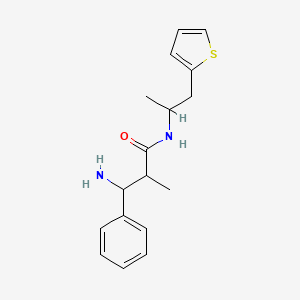
![Methyl 2-[2-(methanesulfonamido)ethylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7602508.png)

![(2R)-2-[(3-chlorothiophene-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B7602524.png)
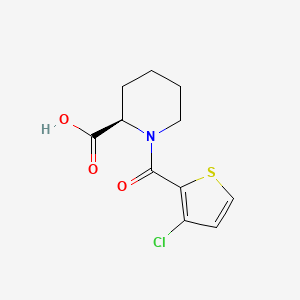
![2-[1-(3-Chlorothiophene-2-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7602540.png)
